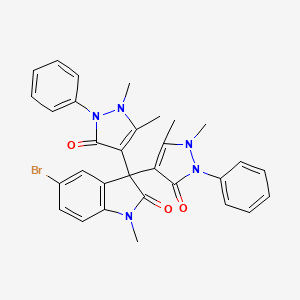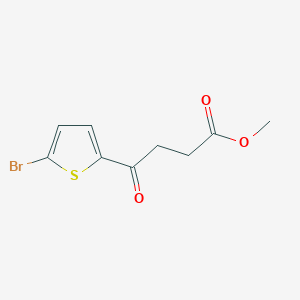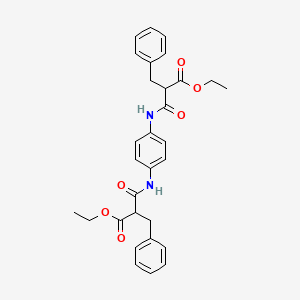![molecular formula C18H28N2O B4924093 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine, also known as PAPP, is a compound that has gained attention in recent years due to its potential use in scientific research. PAPP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human biology.
作用機序
The mechanism of action of 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has also been found to have an effect on the release of norepinephrine and other neurotransmitters, suggesting that it may have a modulatory effect on the central nervous system.
Biochemical and Physiological Effects
1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of the immune system. 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has also been found to have an effect on the expression of various genes, suggesting that it may have a role in the regulation of gene expression.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine in lab experiments is its ability to modulate a variety of physiological systems, making it a valuable tool for researchers studying various aspects of human biology. However, one limitation of using 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine, including studies of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine and its potential for off-target effects. Finally, studies of the pharmacokinetics and pharmacodynamics of 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine are needed to fully understand its potential as a therapeutic agent.
合成法
1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chloroethyl)piperazine with 3-(2-allyl-6-methylphenoxy)propylamine in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of piperazine with allyl bromide followed by the addition of 3-(2-allyl-6-methylphenoxy)propylamine.
科学的研究の応用
1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has been found to have an affinity for a variety of receptors, including dopamine, serotonin, and adrenergic receptors, making it a valuable tool for researchers studying these systems.
特性
IUPAC Name |
1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-7-17-9-5-8-16(2)18(17)21-15-6-10-20-13-11-19(3)12-14-20/h4-5,8-9H,1,6-7,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJAHGBWPRCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7004518 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924019.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4924022.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)
![1-(2-hydroxy-4a,6a,7a-trimethylhexadecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B4924040.png)



![(5-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4924064.png)
![4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924097.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4924106.png)
![5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)
